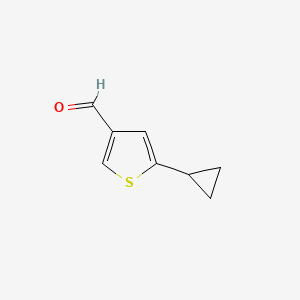

5-Cyclopropylthiophene-3-carbaldehyde

説明

特性

IUPAC Name |

5-cyclopropylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-4-6-3-8(10-5-6)7-1-2-7/h3-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMBVOJGRDPYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Method

Overview

The most effective and widely reported method for synthesizing 5-cyclopropylthiophene-3-carbaldehyde involves the Suzuki–Miyaura cross-coupling reaction. This method couples brominated thiophene derivatives with cyclopropylboronic acid under palladium catalysis, offering mild reaction conditions, scalability, and high yields.

Reaction Conditions and Optimization

- Catalyst: Palladium(II) acetate combined with bulky, electron-rich ligands such as cataCXium A.

- Catalyst Loading: Typically 6 mol% Pd(OAc)2 with 10 mol% ligand.

- Base: Anhydrous potassium phosphate.

- Solvent: Toluene.

- Temperature: Approximately 90 °C.

- Reaction Time: 1–2 hours until complete consumption of bromothiophene.

- Atmosphere: Argon or inert gas for degassing.

- Water Addition: Small amount added to facilitate the reaction.

Yields and Efficiency

- Using Pd(OAc)2 with cataCXium A ligand yields up to 95% of 5-cyclopropylthiophene-2-carbaldehyde, a closely related positional isomer, indicating high efficiency of this catalytic system.

- Lower catalyst loadings or less optimized ligands result in significantly reduced yields (15–21%) for related cyclopropylthiophenecarbaldehydes.

- The reaction is scalable to 0.2–1.5 mol scale, suitable for industrial applications.

Typical Procedure Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Bromothiophene (1 eq), toluene solvent | Initial substrate preparation |

| 2 | Cyclopropylboronic acid (1.3 eq) | Coupling partner |

| 3 | K3PO4 (2 eq), Pd(OAc)2 (6 mol%), cataCXium A (10 mol%) | Catalyst system |

| 4 | Argon degassing, 90 °C, 1–2 h | Reaction completion monitored by GC-MS |

| 5 | Cooling, aqueous workup, extraction | Product isolation |

Additional Functionalization

Post-synthesis, the aldehyde group can be converted to other functional groups such as oximes and nitriles via one-pot procedures involving acetic anhydride dehydration, achieving high yields (84–97%) without isolating intermediates.

Research Findings and Data Summary

| Parameter | Optimized Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalyst system | Pd(OAc)2 (6 mol%) + cataCXium A (10 mol%) | 95 | High yield for cyclopropylthiophene-2-carbaldehyde; similar expected for 3-position isomer |

| Catalyst loading (lower) | Pd sources with standard ligands | 15–21 | Low yields, longer reaction times |

| Base | Anhydrous K3PO4 | - | Common base for Suzuki coupling |

| Solvent | Toluene | - | Suitable for high-temperature reactions |

| Reaction temperature | 90 °C | - | Optimal for cross-coupling |

| Reaction time | 1–2 hours | - | Monitored by GC-MS |

| Post-reaction functionalization | Oxime formation and dehydration to nitriles | 84–97 | One-pot procedure, avoids intermediate isolation |

Summary of Advantages of the Palladium-Catalyzed Suzuki–Miyaura Method

- High Yield and Selectivity: Optimized catalyst systems provide yields up to 95%.

- Scalability: Suitable for multi-gram to mol-scale synthesis.

- Mild Conditions: Moderate temperature and atmospheric pressure.

- Functional Group Tolerance: Allows further derivatization of aldehyde functionality.

- Operational Simplicity: One-pot procedures reduce purification steps.

化学反応の分析

Types of Reactions: 5-Cyclopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 5-Cyclopropylthiophene-3-carboxylic acid.

Reduction: 5-Cyclopropylthiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学的研究の応用

Chemistry: 5-Cyclopropylthiophene-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Thiophene derivatives, including 5-Cyclopropylthiophene-3-carbaldehyde, have shown potential in medicinal chemistry for the development of pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the materials science field, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

作用機序

The mechanism of action of 5-Cyclopropylthiophene-3-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to participate in various organic reactions. The cyclopropyl group can influence the electronic properties of the thiophene ring, making it more reactive in certain conditions .

類似化合物との比較

Structural and Substituent Variations

Key structural analogs include:

- Thiophene-2-carbaldehyde derivatives (e.g., compounds 3, 6a–c from ): These feature an aldehyde at the 2-position and substituents like bromine, carbazole, or diphenylamino groups at the 4,5-positions.

- 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde (): A 3-carbaldehyde derivative with a propyl group at the 5-position and a trityloxy-methyl group at the 2-position.

Table 1: Substituent and Positional Comparison

Physical and Spectroscopic Properties

- Melting points : Cyclopropyl derivatives are expected to have moderate melting points (e.g., 100–120°C inferred from analogs), lower than carbazole-containing compounds (6a : 140–145°C) but higher than flexible alkyl derivatives (6b : 75–80°C) .

- NMR shifts :

Table 3: Spectroscopic Data Highlights

生物活性

5-Cyclopropylthiophene-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of 5-Cyclopropylthiophene-3-carbaldehyde

The compound can be synthesized through various methods, including palladium-catalyzed reactions. A notable method involves the Suzuki–Miyaura cross-coupling reaction, which allows for the introduction of cyclopropylthiophene moieties into complex organic structures. The reaction conditions typically require specific catalysts and ligands to achieve optimal yields. For instance, using palladium(II) acetate with appropriate ligands can yield up to 95% of the desired product under controlled conditions .

The biological activity of 5-Cyclopropylthiophene-3-carbaldehyde is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound is believed to modulate enzymatic activities and influence signaling pathways, potentially affecting physiological processes such as inflammation and neurotransmission.

Case Studies and Research Findings

- Neurotransmitter Modulation : Research has indicated that compounds similar to 5-Cyclopropylthiophene-3-carbaldehyde may influence neurotransmitter systems, acting as ligands in receptor binding studies. This suggests potential applications in treating neurological disorders.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of cyclopropylthiophenes exhibit antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics based on the structural framework of 5-Cyclopropylthiophene-3-carbaldehyde .

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Data Table: Summary of Biological Activities

Future Directions

Research into 5-Cyclopropylthiophene-3-carbaldehyde is ongoing, focusing on:

- Optimization of Synthesis : Improving synthetic methods to enhance yield and reduce by-products.

- Expanded Biological Testing : Conducting more comprehensive studies on its biological effects across different models.

- Development of Derivatives : Exploring modifications to the chemical structure to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the recommended synthetic routes for 5-Cyclopropylthiophene-3-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the cyclopropyl group to the thiophene backbone. For example, brominated thiophene intermediates can react with cyclopropylboronic acids under inert atmospheres (Ar or N₂). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of thiophene halide to boronic acid), temperature (80–100°C in toluene/THF), and catalyst loading (2–5 mol%). Post-reduction of intermediate alcohols to aldehydes is achieved via oxidation with MnO₂ or Dess-Martin periodinane. Yields typically range from 70–85%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic and analytical techniques are critical for characterizing 5-Cyclopropylthiophene-3-carbaldehyde?

Methodological Answer: Essential characterization includes:

- ¹H/¹³C NMR : Confirm aldehyde proton (δ ~9.8–10.0 ppm) and cyclopropyl ring protons (δ ~0.8–1.5 ppm). Aromatic thiophene protons appear as doublets (J = 3–5 Hz) between δ 7.0–7.6 ppm .

- FT-IR : Strong C=O stretch (~1670–1690 cm⁻¹) and C-H stretches for cyclopropane (~3000–3100 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) with calculated vs. observed C, H, S content (e.g., C: ~65–70%, S: ~12–15%) .

- Mass Spectrometry : High-resolution MS (e.g., [M⁺] m/z ~206.05) confirms molecular weight .

Q. How can solubility and purification challenges be addressed for this compound?

Methodological Answer: The compound is typically sparingly soluble in polar solvents (water, methanol) but dissolves in chloroform, DCM, or DMF. Recrystallization from ethanol/diethyl ether mixtures improves purity. For chromatography, use silica gel with non-polar eluents (hexane/ethyl acetate, 9:1 v/v) to separate aldehyde derivatives from byproducts. Solubility parameters (Hansen solubility) should be experimentally determined for novel solvent systems .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the aldehyde group in cross-coupling reactions?

Methodological Answer: Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can probe the aldehyde’s role in directing cross-coupling. For example, the aldehyde’s electron-withdrawing effect may polarize the thiophene ring, enhancing reactivity at the 5-position. Isotopic labeling (e.g., ¹³C-aldehyde) combined with in-situ IR monitors intermediate formation. Controlled experiments with competing nucleophiles (e.g., Grignard reagents) reveal regioselectivity patterns .

Q. What strategies resolve contradictions in reported biological activities of thiophene-carbaldehyde derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control batches of the compound.

- Longitudinal Studies : Track activity over time to identify degradation products (e.g., via HPLC-MS).

- Meta-Analysis : Compare data across studies using statistical tools (ANOVA, effect size calculations) to isolate confounding variables .

Q. How can computational modeling predict the compound’s electronic properties for materials science applications?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) calculate HOMO-LUMO gaps, dipole moments, and charge distribution. For example, the cyclopropyl group’s strain may lower the LUMO energy, enhancing electron affinity. Molecular dynamics simulations predict packing behavior in thin films for organic electronics. Validate models with experimental UV-Vis (λmax ~280–320 nm) and cyclic voltammetry (redox peaks at −1.2 to −1.5 V vs. Ag/Ag⁺) .

Q. What accelerated stability testing protocols determine optimal storage conditions for this compound?

Methodological Answer: Conduct stress tests under ICH guidelines:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via TGA (decomposition onset ~150°C) and HPLC.

- Light Sensitivity : Expose to UV-Vis light (ICH Option 2) and track aldehyde oxidation to carboxylic acids.

- Recommendations : Store in amber vials at −20°C under inert gas (Ar) with desiccants. Shelf life exceeds 2 years under these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。